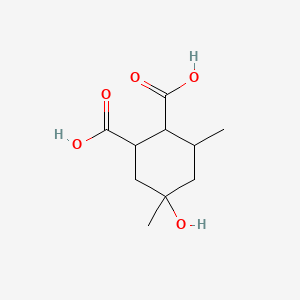
1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with carboxylic acid groups, hydroxyl groups, and methyl groups
Preparation Methods
The synthesis of 1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- can be achieved through several synthetic routes. One common method involves the oxidation of 3,5-dimethylcyclohexanol using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically require an acidic or basic medium to facilitate the oxidation process. Industrial production methods may involve the use of catalytic processes to enhance the yield and efficiency of the synthesis.
Chemical Reactions Analysis
1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions include ketones, alcohols, aldehydes, and halogenated derivatives.
Scientific Research Applications
1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. The methyl groups may influence the compound’s hydrophobic interactions and overall molecular stability.
Comparison with Similar Compounds
1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- can be compared with other similar compounds such as:
1,2-Cyclohexanedicarboxylic acid: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.
3,5-Dimethylcyclohexanol: Contains hydroxyl and methyl groups but lacks the carboxylic acid groups.
1,2-Cyclohexanedicarboxylic anhydride: Contains an anhydride functional group instead of hydroxyl and carboxylic acid groups
Properties
CAS No. |
75908-72-4 |
|---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
5-hydroxy-3,5-dimethylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C10H16O5/c1-5-3-10(2,15)4-6(8(11)12)7(5)9(13)14/h5-7,15H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
FDHHRJNHFOASNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1C(=O)O)C(=O)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


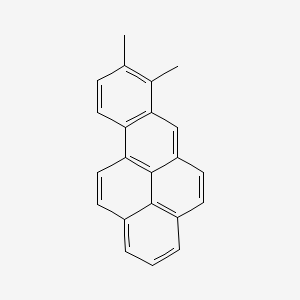

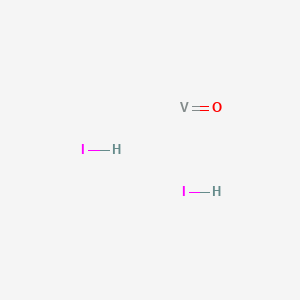
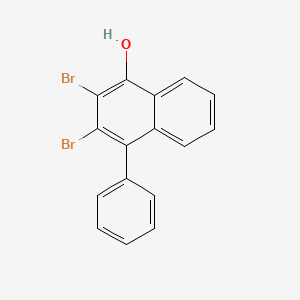
![4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14435541.png)
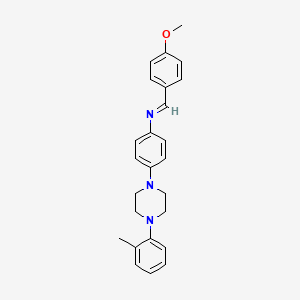
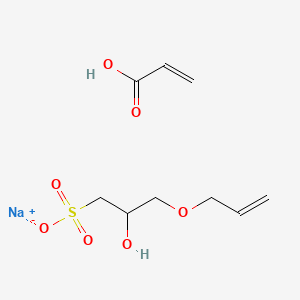
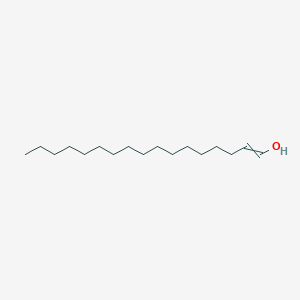
![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)

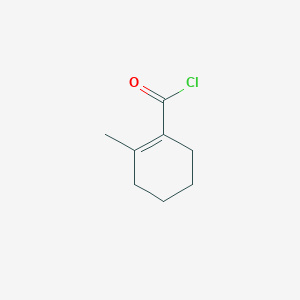

![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)

